molecular formula C9H8FN3 B1508501 7-Fluoro-6-methylquinazolin-4-amine CAS No. 1126424-26-7

7-Fluoro-6-methylquinazolin-4-amine

Cat. No.: B1508501
CAS No.: 1126424-26-7
M. Wt: 177.18 g/mol
InChI Key: XVDUYWWCYRPNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methylquinazolin-4-amine is a quinazoline derivative characterized by a fluorine atom at position 7 and a methyl group at position 6 of the quinazoline scaffold. The fluorine atom likely enhances electronegativity and metabolic stability, while the methyl group contributes steric bulk and hydrophobic interactions. These modifications are hypothesized to improve selectivity and binding affinity in biological targets, such as tyrosine kinases .

Properties

CAS No.

1126424-26-7

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

7-fluoro-6-methylquinazolin-4-amine

InChI

InChI=1S/C9H8FN3/c1-5-2-6-8(3-7(5)10)12-4-13-9(6)11/h2-4H,1H3,(H2,11,12,13)

InChI Key

XVDUYWWCYRPNDM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1F)N=CN=C2N

Canonical SMILES

CC1=CC2=C(C=C1F)N=CN=C2N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : 7-Fluoro-6-methylquinazolin-4-amine has shown promising results against various cancer cell lines. Studies indicate that derivatives of quinazolinone exhibit significant cytotoxicity against breast cancer (MCF-7) and ovarian cancer (A2780) cell lines, with IC50 values lower than established chemotherapeutics like lapatinib .

Table 1: Cytotoxicity of 7-Fluoro-6-methylquinazolin-4-amine Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7<10
A2780<15
  • Antimicrobial Properties : The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies suggest that specific modifications enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (µg/mL)Reference
7-Fluoro-6-methylquinazolin-4-amine8

2. Enzyme Inhibition Studies

  • The compound is utilized in studies focusing on enzyme inhibition, particularly in targeting kinases associated with cancer proliferation. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access and modulating cellular signaling pathways .

3. Drug Development

  • Ongoing research is exploring the potential of 7-Fluoro-6-methylquinazolin-4-amine as a lead compound for developing new drugs targeting cancer and infectious diseases. Its derivatives are being synthesized and evaluated for enhanced pharmacological profiles .

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on a series of quinazolinone derivatives, including 7-Fluoro-6-methylquinazolin-4-amine, evaluated their cytotoxic effects on MCF-7 and A2780 cell lines. The study concluded that fluorinated compounds exhibited enhanced potency compared to non-fluorinated analogs, indicating the importance of fluorination in improving anticancer activity .

Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial properties of quinazoline derivatives revealed that modifications at specific positions significantly influenced antibacterial activity. 7-Fluoro-6-methylquinazolin-4-amine was part of this evaluation, showing notable efficacy against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .

Industrial Applications

In addition to its medicinal applications, 7-Fluoro-6-methylquinazolin-4-amine is also being explored for use in:

  • Agrochemicals : Its biological activity may contribute to the development of new agrochemical products aimed at pest control.
  • Materials Science : The compound's unique properties could be harnessed in the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Table 1: Structural and Functional Comparison of Selected Quinazolin-4-amines
Compound Name (Example) Substituents (Positions) Key Biological Notes Reference
7-Fluoro-6-methylquinazolin-4-amine -F (7), -CH₃ (6) Hypothesized kinase inhibition, improved selectivity N/A
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine -Cl (3,4-F-phenyl), -OCH₂CH₂CH₂Cl (6), -OCH₃ (7) Kinase inhibition; higher lipophilicity due to chloropropoxy group
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine -Br (6), -CH₂-thiophene (4) CDC2-like kinase inhibition; bromine enhances steric hindrance
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine -Cl (7), -NO₂ (6), -Cl (3,4-F-phenyl) Cytotoxic activity; nitro group increases reactivity but may reduce metabolic stability
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline -F (7), -O-aniline (4) Intermediate for tyrosine kinase inhibitors
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Fluorine (F) at position 7 (as in the target compound) enhances electronegativity, improving hydrogen bonding with kinase active sites . Chlorine (Cl) at position 7 (e.g., ) offers similar effects but with increased steric bulk.
  • Position 6 Modifications: A methyl group (-CH₃) in the target compound balances steric bulk and hydrophobicity. In contrast, bulkier groups like -OCH₂CH₂CH₂Cl () or -Br () may reduce solubility but improve target binding through hydrophobic interactions.
  • Nitro vs. Methoxy Groups: The nitro (-NO₂) group in increases reactivity but may lead to toxicity, whereas methoxy (-OCH₃) groups () improve metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • The methyl group in the target compound offers a balance with moderate lipophilicity.
  • Metabolic Stability: Fluorine at position 7 (target compound) resists oxidative metabolism compared to chlorine (), extending half-life .

Preparation Methods

Starting Materials and Key Intermediates

A common precursor used in related quinazoline syntheses is N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, which undergoes nucleophilic aromatic substitution and reduction to yield various quinazoline derivatives. Although this exact precursor differs slightly from 7-fluoro-6-methylquinazolin-4-amine, the methodologies are translatable.

Nucleophilic Aromatic Substitution (SNAr)

  • The 7-fluoro substituent on the quinazoline ring is typically introduced or retained through nucleophilic aromatic substitution reactions.
  • For example, substitution of a 7-fluoro group by nucleophiles such as thiols or amines has been demonstrated to proceed efficiently under mild conditions with high yields.
  • In the preparation of related quinazoline derivatives, nucleophilic aromatic substitution at the 7-position was carried out by treating N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with nucleophiles in the presence of aqueous sodium hydroxide at room temperature for 2 hours, yielding substituted intermediates in 99% yield.

Reduction of Nitro Groups to Amines

  • The nitro group at position 6 (in nitroquinazoline intermediates) is reduced to an amino group using iron powder and ammonium chloride in an ethanol/water mixture at 80 °C under reflux conditions.
  • This reduction proceeds quantitatively within 2 hours, yielding the corresponding aminoquinazoline derivatives.
  • Alternative catalytic hydrogenation methods using Raney nickel in tetrahydrofuran (THF) have also been employed for similar reductions with excellent yields (up to 99%).

Methylation at Position 6

  • The methyl group at position 6 can be introduced by methylation of the corresponding 6-aminoquinazoline intermediate or by starting from methyl-substituted precursors.
  • Direct methylation methods include the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, the 6-methyl group can be introduced early in the synthesis by using appropriately substituted anilines or benzamides as starting materials, which then undergo ring closure to form the quinazoline core.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Nucleophilic Aromatic Substitution N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine + nucleophile, NaOH, MeOH, RT, 2 h 99 Formation of substituted intermediate
2 Reduction Fe powder, NH4Cl, EtOH/H2O (4:1), 80 °C, 2 h Quantitative Reduction of nitro to amine
3 Methylation Methylating agent (e.g., MeI), base, solvent Variable Methylation at position 6 (literature dependent)

Analytical Characterization of Intermediates and Product

Research Findings and Notes

  • The nucleophilic aromatic substitution step is highly efficient and selective for the 7-fluoro position, allowing for diverse substitutions without affecting other ring positions.
  • Reduction of nitro groups to amines using iron powder and ammonium chloride is a mild and quantitative method, avoiding harsher catalytic hydrogenation conditions.
  • Stability studies indicate that both intermediates and final aminoquinazoline products are stable under ambient conditions and even in humid or boiling water environments for extended periods.
  • The methylation step requires careful control to avoid over-alkylation or side reactions; literature suggests pre-functionalization of starting materials as a preferred approach.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution NaOH, MeOH, RT, 2 h High yield, mild conditions Requires activated fluoro group
Nitro Group Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °C, 2 h Quantitative, mild, inexpensive Requires filtration step
Methylation Methyl iodide or similar, base Direct introduction of methyl Potential side reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 7-Fluoro-6-methylquinazolin-4-amine, and how can reaction yields be optimized?

  • Method :

  • Nucleophilic substitution : Start with fluorinated precursors (e.g., 6-bromo-4-chloroquinazoline) and substitute with methylamine derivatives under mild conditions (DMF, Hunig’s base, room temperature) .
  • Microwave-assisted Suzuki coupling : For derivatives, use benzo[d][1,3]dioxol-5-ylboronic acid with palladium catalysts (e.g., Pd(PPh₃)₄) at 150°C for 1 hour to introduce aryl groups .
  • Purification : Employ silica column chromatography with gradient elution (e.g., 5→65% ethyl acetate in hexanes) to isolate high-purity products (>95% via LCMS) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of 7-Fluoro-6-methylquinazolin-4-amine?

  • Method :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substituent positions (e.g., fluorine and methyl groups). For example, fluorine substituents may cause deshielding in adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 362.0957 [M+H]+ for similar quinazoline derivatives) with <1 ppm error .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use acetonitrile/water gradients with trifluoroacetic acid modifiers to assess purity (>95%) and retention times (e.g., 4.531 min in a 7-minute gradient) .

Q. How can researchers address solubility challenges for 7-Fluoro-6-methylquinazolin-4-amine in biological assays?

  • Method :

  • Co-solvent systems : Test DMSO-water mixtures (≤5% DMSO) to maintain compound stability while improving aqueous solubility .
  • Salt formation : Explore hydrochloride or phosphate salts to enhance solubility without altering biological activity .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesizing 7-Fluoro-6-methylquinazolin-4-amine derivatives?

  • Method :

  • Quantum chemical calculations : Use software like Gaussian or ORCA to model reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Data-driven optimization : Apply machine learning (e.g., ICReDD’s approach) to predict optimal reaction conditions (e.g., solvent, catalyst loading) from historical datasets .

Q. What strategies resolve contradictions in biological activity data for 7-Fluoro-6-methylquinazolin-4-amine analogs?

  • Method :

  • Orthogonal assays : Compare results from biochemical (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to identify off-target effects .
  • Kinetic analysis : Use surface plasmon resonance (SPR) to measure binding constants (Kd) and validate target engagement .
  • Systematic error analysis : Apply theoretical frameworks to distinguish experimental artifacts from true biological variability (e.g., control for batch-to-batch reagent variations) .

Q. How should structure-activity relationship (SAR) studies be designed for 7-Fluoro-6-methylquinazolin-4-amine derivatives?

  • Method :

  • Substituent variation : Synthesize analogs with modifications at positions 6 (fluoro) and 7 (methyl) via Suzuki coupling or nucleophilic substitution .
  • Activity profiling : Test derivatives against target enzymes (e.g., CDC2-like kinases) using radiometric or fluorescence-based assays .
  • Molecular docking : Perform in silico simulations to correlate substituent effects with binding affinity trends .

Q. What advanced formulation approaches improve the bioavailability of 7-Fluoro-6-methylquinazolin-4-amine in preclinical models?

  • Method :

  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance plasma half-life .
  • LogP optimization : Use software like Schrödinger’s QikProp to predict partition coefficients and guide excipient selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.